molecular formula C18H22N2O2S B5543518 2-(benzoylamino)-N,N-diethyl-4,5-dimethyl-3-thiophenecarboxamide

2-(benzoylamino)-N,N-diethyl-4,5-dimethyl-3-thiophenecarboxamide

Cat. No. B5543518
M. Wt: 330.4 g/mol
InChI Key: XARJLASQFUDACG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds involves the formation of hydrogen-bonded dimers facilitated by N–H···O interactions, with supramolecular aggregation controlled by π–π interactions and weak C–H···O hydrogen bonding (Kranjc et al., 2012). Additionally, the reaction of dimethylamino compounds with carbocyclic and heterocyclic 1,3-diketones in acetic acid leads to various substituted pyranones, demonstrating the versatility of these components in synthesizing complex heterocycles (Ornik et al., 1990).

Molecular Structure Analysis

Crystal structure analyses reveal the importance of hydrogen bonds and π···π interactions in stabilizing the molecular and supramolecular structure of these compounds. For example, the crystal structure of a related compound is stabilized by N–H···S, C–H···O, and N–H···O hydrogen bonds, alongside π···π interactions between rings (Sharma et al., 2016).

Scientific Research Applications

Structural and Chemical Properties

Research on related thiophene-3-carboxamide derivatives has highlighted their antibacterial and antifungal activities, providing insights into their potential use in developing new antimicrobial agents. Studies have shown that the structural configuration of these compounds, such as the orientation of substituent rings and intramolecular hydrogen bonding, plays a significant role in their biological activity. These findings suggest the importance of exploring the structural aspects of 2-(benzoylamino)-N,N-diethyl-4,5-dimethyl-3-thiophenecarboxamide for potential applications in antimicrobial therapies (Vasu et al., 2003).

Biological Activities

The compound's structural analogs have been studied for their biological activities, including antimicrobial, anti-HCV, antioxidant, and antitumor properties. For example, derivatives of benzothiazole, which share some structural similarities with thiophene carboxamides, have shown promising results in corrosion inhibition, indicating potential applications in materials protection. Such research underlines the compound's potential in diverse scientific fields, from medical applications to materials science (Hu et al., 2016).

Synthesis and Derivatives

In the realm of synthetic chemistry, the synthesis of related compounds has opened new pathways for creating structurally diverse libraries of molecules with potential therapeutic uses. The ability to generate a variety of derivatives from a common precursor underscores the versatility of thiophene carboxamides in drug discovery and development. This flexibility in synthesis allows for the exploration of a wide range of biological activities and applications, highlighting the compound's potential as a scaffold for the development of new therapeutic agents (Roman, 2013).

Mechanism of Action

If the compound has biological activity, its mechanism of action could be studied using various biochemical and pharmacological techniques. For example, it might bind to a specific protein or enzyme, altering its activity .

Safety and Hazards

The safety and hazards associated with the compound could be assessed using various toxicological studies. These might include studies of the compound’s acute toxicity, its potential for causing irritation or sensitization, and its environmental impact .

Future Directions

Future research on the compound might focus on exploring its potential uses, such as in medicine or industry. This could involve further studies of its biological activity, its physical and chemical properties, and its safety profile .

properties

IUPAC Name

2-benzamido-N,N-diethyl-4,5-dimethylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2S/c1-5-20(6-2)18(22)15-12(3)13(4)23-17(15)19-16(21)14-10-8-7-9-11-14/h7-11H,5-6H2,1-4H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XARJLASQFUDACG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=C(SC(=C1C)C)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Benzoylamino-4,5-dimethyl-thiophene-3-carboxylic acid diethylamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.